![molecular formula C7H6Cl2Zn B1588084 2-Chlorobenzylzinc chloride CAS No. 312624-11-6](/img/structure/B1588084.png)
2-Chlorobenzylzinc chloride
Overview
Description
2-Chlorobenzylzinc chloride is a chemical compound used primarily for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 2-Chlorobenzylzinc chloride involves two stages . In the first stage, zinc (II) chloride reacts with lithium chloride at 320 - 450°C for approximately 10 minutes in an inert atmosphere using the Schlenk technique . In the second stage, 1-chloro-2-(chloromethyl)benzene reacts with magnesium in tetrahydrofuran at 20°C for 1 hour, also in an inert atmosphere using the Schlenk technique .Molecular Structure Analysis
The molecular formula of 2-Chlorobenzylzinc chloride is C7H6Cl2Zn . It has a molecular weight of 226.40900 . The exact mass is 223.91400 .Physical And Chemical Properties Analysis
2-Chlorobenzylzinc chloride has a density of 0.975g/mL at 25°C . Its boiling point and melting point are not available . The flash point is 1°F .Scientific Research Applications
Hydrolysis Reaction Enhancement
A study has shown that 2-Chlorobenzylzinc chloride can be involved in enhancing hydrolysis reactions. The research focused on improving the efficiency of hydrolysis of 2-chlorobenzal chloride, which is a primary method for producing 2-chlorobenzaldehyde in the industry .
Advanced Oxidation Processes (AOPs)
In environmental science, 2-Chlorobenzylzinc chloride can be part of advanced oxidation processes to degrade organic pollutants. The compound can generate radicals under certain conditions, which can then oxidize and break down harmful organic molecules in water treatment applications .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that organozinc compounds like 2-chlorobenzylzinc chloride are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
2-Chlorobenzylzinc chloride, as an organozinc compound, is known to participate in various organic reactions. It can act as a nucleophile, reacting with electrophiles during carbon-carbon bond formation . The exact mode of action can vary depending on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Organozinc compounds are known to participate in several types of organic reactions, potentially affecting various biochemical pathways depending on the context .
Result of Action
As a reagent, it can facilitate the formation of carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of 2-Chlorobenzylzinc chloride can be influenced by various environmental factors. For instance, the reactivity of organozinc compounds can be affected by the presence of other substances, the temperature, and the pH of the environment . These factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-chloro-2-methanidylbenzene;chlorozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQRYHECFSSL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404430 | |
Record name | 2-Chlorobenzylzinc chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzylzinc chloride | |
CAS RN |
312624-11-6 | |
Record name | 2-Chlorobenzylzinc chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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